molecular formula C17H15F2N3O3S B2562937 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797951-34-8

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2562937
CAS RN: 1797951-34-8
M. Wt: 379.38
InChI Key: SACOLJCCCSJTRW-UHFFFAOYSA-N
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Description

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a chemogenetic tool used in scientific research. It is a modified G protein-coupled receptor (GPCR) that can be activated or inhibited by a specific drug, allowing researchers to control the activity of specific neurons in vivo.

Scientific Research Applications

Synthesis and Chemical Properties

A series of new compounds, including derivatives similar to 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, have been synthesized and characterized, demonstrating potential antimicrobial activities. These compounds were synthesized by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, indicating a versatile approach to generating compounds with potential biological activities (Mallesha & Mohana, 2014).

Biological Activities

The antimicrobial activity of similar compounds, as mentioned, showcases their potential in developing new antimicrobial agents. Compounds exhibiting significant activity against bacterial and fungal strains suggest that derivatives of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile may also possess valuable therapeutic properties, warranting further investigation in this direction.

Chemical Analysis and Derivatization

A new sulfonate reagent structurally related to the subject compound has been synthesized for analytical derivatization in gas chromatography, indicating the compound's utility in developing analytical methodologies (Lin, Wu, & Lin, 1999). This application is crucial for the chemical analysis and purification processes, enhancing the detection and quantification of various substances.

Mechanistic Studies and Chemical Reactions

The compound and its related derivatives have been studied for their role in chemical reactions, including cyclisation and oxidation processes, providing insight into their chemical behavior and potential applications in synthetic chemistry. For example, sulfonamides have shown to be effective terminators of cationic cyclisations, offering a pathway to efficiently form polycyclic systems (Haskins & Knight, 2002).

Application in Fuel Cell Technology

Research on partially fluorinated copolymers for proton exchange membrane fuel cells highlights the relevance of similar chemical structures in advancing fuel cell technology. These materials demonstrate improved performance characteristics, such as lower water uptake and enhanced durability, contributing to the development of more efficient energy conversion devices (Sankir, Kim, Pivovar, & Mcgrath, 2007).

properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c18-14-4-1-5-15(19)16(14)26(23,24)22-9-6-13(7-10-22)25-17-12(11-20)3-2-8-21-17/h1-5,8,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACOLJCCCSJTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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